molecular formula C22H19N5O4S B2452871 methyl 4-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate CAS No. 1242955-46-9

methyl 4-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate

Cat. No.: B2452871
CAS No.: 1242955-46-9
M. Wt: 449.49
InChI Key: MYMNTZFTEUOBRH-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate is a complex organic compound featuring a triazolopyridazine core

Preparation Methods

The synthesis of methyl 4-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate typically involves multi-step organic reactions. The synthetic route may include the formation of the triazolopyridazine core followed by the introduction of the p-tolylthio group and subsequent acylation to form the final product. Industrial production methods would likely optimize these steps for yield and purity, potentially involving catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The p-tolylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazolopyridazine core can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other triazolopyridazine derivatives, which may share structural features but differ in functional groups These differences can result in varied chemical reactivity and biological activity

Properties

IUPAC Name

methyl 4-[[2-[6-(4-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-14-3-9-17(10-4-14)32-20-12-11-18-24-26(22(30)27(18)25-20)13-19(28)23-16-7-5-15(6-8-16)21(29)31-2/h3-12H,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMNTZFTEUOBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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